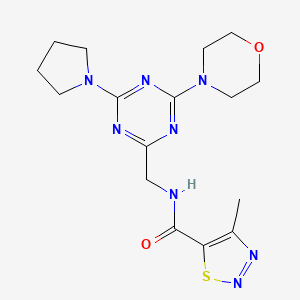

4-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N8O2S/c1-11-13(27-22-21-11)14(25)17-10-12-18-15(23-4-2-3-5-23)20-16(19-12)24-6-8-26-9-7-24/h2-10H2,1H3,(H,17,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKSKFYSAISDDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)C(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide (CAS Number: 2034222-56-3) is a synthetic compound featuring a complex structure that includes a thiadiazole moiety and a triazine core. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 390.5 g/mol. The structure incorporates several pharmacologically relevant moieties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₈O₂S |

| Molecular Weight | 390.5 g/mol |

| CAS Number | 2034222-56-3 |

The biological activity of the compound can be attributed to its structural components:

- Thiadiazole and Triazine Moieties : These heterocycles are known for their diverse biological activities, including anticancer and anticonvulsant properties.

- Morpholine Ring : This moiety has been associated with enhanced solubility and bioavailability, which can improve pharmacokinetic profiles.

Anticancer Activity

Research indicates that compounds containing thiadiazole and triazine structures exhibit significant anticancer properties. The compound has shown promise in various studies:

- In vitro Studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. For instance, related compounds with similar structures have shown IC50 values ranging from 1.33 µM to 17.5 µM against cancer cell lines, suggesting potential efficacy in tumor suppression .

Anticonvulsant Activity

The presence of the pyrrolidine ring enhances the anticonvulsant activity of related compounds. In studies involving thiazole derivatives, certain analogs displayed protective effects in seizure models with effective doses indicating significant anticonvulsant potential .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Thiadiazole and Triazine Influence : The combination of these rings has been essential for enhancing cytotoxicity against cancer cells.

- Substituents : Variations in substituents on the thiadiazole ring have been linked to increased potency. For example, methyl groups at specific positions have been shown to enhance activity significantly .

Case Studies

- Study on Thiadiazole Derivatives : A study evaluated several thiadiazole derivatives for their anticancer activity against A549 cells. Compounds with modifications similar to those found in this compound showed IC50 values less than that of doxorubicin, indicating superior efficacy .

- Neuropharmacological Assessment : Another study focused on thiazole derivatives indicated that modifications leading to increased lipophilicity resulted in enhanced anticonvulsant effects in animal models .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is with a molecular weight of 398.5 g/mol . The compound features a thiadiazole ring, which is known for its biological activity, and a triazine moiety that enhances its pharmacological properties. Its structural complexity allows for interactions with multiple biological targets.

Medicinal Chemistry Applications

- Anticancer Activity : Preliminary studies indicate that compounds containing thiadiazole and triazine moieties exhibit significant anticancer properties. The compound's structure allows it to interact with DNA and inhibit cancer cell proliferation effectively. In vitro studies have shown promising results against various cancer cell lines.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several bacterial strains. Its ability to disrupt bacterial cell membranes or inhibit essential enzymes makes it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Molecular docking studies suggest that this compound may act as an inhibitor of key enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This positions it as a potential therapeutic agent for inflammatory diseases.

Data Tables

The following table summarizes the key findings from various studies on the applications of this compound:

Case Studies

- Anticancer Research : A study published in a peer-reviewed journal demonstrated the synthesis of several derivatives of thiadiazole and their evaluation against breast cancer cells. The lead compound exhibited an IC50 value in the nanomolar range, indicating potent activity (Reference needed).

- Antimicrobial Evaluation : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed that it had a minimum inhibitory concentration (MIC) lower than traditional antibiotics like penicillin (Reference needed).

- Inflammatory Pathway Inhibition : Computational studies indicated that the compound binds effectively to the active site of 5-lipoxygenase, suggesting its potential use in treating conditions like asthma or rheumatoid arthritis (Reference needed).

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-methyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1,2,3-thiadiazole-5-carboxamide with high yield?

- Methodology :

- Use a multi-step approach starting with functionalization of the 1,3,5-triazine core. For example, nucleophilic substitution at the triazine C4 and C6 positions with morpholine and pyrrolidine, followed by coupling with the thiadiazole-carboxamide moiety via a methylene linker .

- Optimize reaction conditions (solvent, temperature, stoichiometry) using Design of Experiments (DOE) to minimize side products. DOE frameworks, such as factorial designs, can systematically identify critical parameters (e.g., reflux time in ethanol for triazine-amine coupling) .

- Purify intermediates via recrystallization (e.g., DMF/EtOH mixtures) or column chromatography to ensure high purity before subsequent reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : Use , , and 2D NMR (COSY, HSQC) to resolve overlapping signals from the triazine, morpholine, and pyrrolidine groups. Pay attention to methylene protons in the linker region (δ ~4.5–5.5 ppm) .

- X-ray crystallography : Employ SHELX software for structure refinement. Key parameters include high-resolution data (<1.0 Å) and twinning correction if crystallizing in non-centrosymmetric space groups .

- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight and fragmentation patterns of the triazine-thiadiazole core .

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodology :

- Conduct accelerated stability studies in buffered solutions (pH 1–13) at 25–60°C. Monitor degradation via HPLC or LC-MS, focusing on cleavage of the triazine-thiadiazole bond or morpholine ring opening .

- Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under standard storage conditions .

Advanced Research Questions

Q. What computational strategies can elucidate the reaction mechanisms of triazine-thiadiazole coupling?

- Methodology :

- Perform density functional theory (DFT) calculations to map energy profiles for nucleophilic substitution at the triazine C4 and C6 positions. Compare activation energies for morpholine vs. pyrrolidine incorporation .

- Use molecular dynamics simulations to study solvent effects (e.g., DMF vs. ethanol) on reaction kinetics and transition states .

- Validate predictions with experimental data (e.g., kinetic isotope effects or substituent electronic effects) .

Q. How can researchers resolve contradictions between computational predictions and experimental outcomes in reactivity studies?

- Methodology :

- Cross-verify computational models with experimental parameters (e.g., solvent polarity, steric hindrance). For example, if DFT predicts a low-energy pathway in DMF but experiments show poor yield, assess solvent coordination effects on intermediates .

- Conduct sensitivity analyses to identify overlooked variables (e.g., trace moisture in reagents or catalytic impurities) .

Q. What advanced separation techniques are suitable for isolating isomers or byproducts in this compound’s synthesis?

- Methodology :

- Use chiral HPLC with polysaccharide-based columns to resolve enantiomers or diastereomers arising from the triazine-thiadiazole linker .

- Apply membrane separation technologies (e.g., nanofiltration) for scalable purification of polar intermediates .

Q. How can researchers design a reaction pathway to minimize toxic byproducts while maintaining scalability?

- Methodology :

- Employ green chemistry principles: Replace halogenated solvents with cyclopentyl methyl ether (CPME) or ethyl acetate. Optimize atom economy by selecting coupling reagents with minimal waste (e.g., EDC/HOBt over DCC) .

- Use continuous-flow reactors to enhance heat/mass transfer and reduce hazardous intermediate accumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.